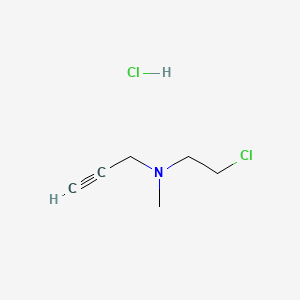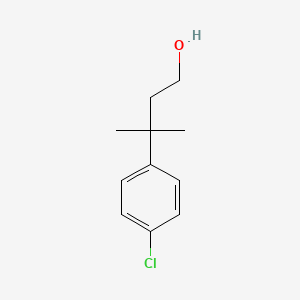
(2-Chloroethyl)(methyl)(prop-2-yn-1-yl)aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride is an organic compound with the molecular formula C6H12ClN·HCl It is a hydrochloride salt of an amine, characterized by the presence of a chloroethyl group, a methyl group, and a prop-2-yn-1-yl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride typically involves the reaction of (2-Chloroethyl)(methyl)amine with propargyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of (2-Chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization or distillation to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The prop-2-yn-1-yl group can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form saturated amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of azidoethyl or thiocyanatoethyl derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethylamines.
Applications De Recherche Scientifique
(2-Chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of (2-Chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride involves its interaction with biological molecules through its functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. The prop-2-yn-1-yl group can participate in click chemistry reactions, facilitating the labeling and tracking of biomolecules. The overall effect of the compound is determined by its ability to modify molecular targets and pathways involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride
- (2-Chloroethyl)(methyl)(prop-2-yn-1-yl)amine
- (2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine
Uniqueness
(2-Chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct reactivity and potential applications in click chemistry. This sets it apart from similar compounds that may lack this functional group, thereby limiting their utility in certain chemical and biological applications.
Propriétés
Formule moléculaire |
C6H11Cl2N |
|---|---|
Poids moléculaire |
168.06 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-N-methylprop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C6H10ClN.ClH/c1-3-5-8(2)6-4-7;/h1H,4-6H2,2H3;1H |
Clé InChI |
LZBQVZDQAFFKFC-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCl)CC#C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-Dimethyl-1-azaspiro[3.3]heptane](/img/structure/B13594703.png)

![ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate](/img/structure/B13594717.png)










